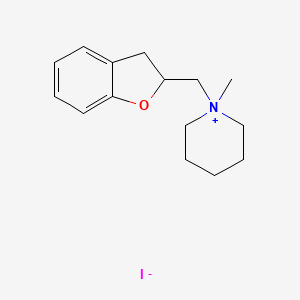
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor agonists. It is a potential therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. DMXB-A has been extensively studied for its pharmacological properties and mechanism of action in the central nervous system.
Mécanisme D'action
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide acts as a partial agonist of nicotinic acetylcholine receptors in the brain. These receptors are involved in various cognitive and behavioral functions, such as learning, memory, attention, and mood regulation. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide binds to these receptors and enhances their activity, leading to an increase in the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin. This results in improved cognitive function, mood, and behavior.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and modulate the activity of various neurotransmitter systems in the brain. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments are its well-characterized pharmacological properties, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments are its potential toxicity and side effects, its high cost, and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Orientations Futures
For the research on 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide include further studies on its pharmacological properties and mechanism of action, as well as its potential therapeutic applications in various neurological and psychiatric disorders. The development of new synthetic methods for 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its analogs may also lead to the discovery of new and more potent compounds with improved pharmacological properties. The use of 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for various disorders.
Méthodes De Synthèse
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is synthesized by reacting 2,3-dimethylphenol with 1-methyl-4-piperidone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then coupled with butanoyl chloride to form 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The synthesis of 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in the treatment of schizophrenia and depression, as it has been shown to modulate the activity of dopamine and serotonin neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-16(22-17-8-6-7-13(2)14(17)3)18(21)19-15-9-11-20(4)12-10-15/h6-8,15-16H,5,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAODVAGYLXZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)
![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)

![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
